Rosarin

描述

This compound has been reported in Rhodiola crenulata, Rhodiola sachalinensis, and other organisms with data available.

isolated from Rhodiola rosea; structure in first source

Structure

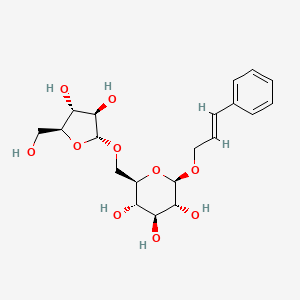

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFEMIXXHIISM-YZOUKVLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045580 | |

| Record name | Rosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-93-8 | |

| Record name | Rosarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA54L0KFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Modulatory Role of Rosarin in Inflammatory Pathways: A Technical Guide

Disclaimer: Scientific literature with in-depth data specifically on the anti-inflammatory properties of Rosarin is limited. This compound is a phenylpropanoid glycoside found in Rhodiola rosea, often alongside the more extensively studied and structurally similar compound, Rosavin. This guide synthesizes the available information on this compound and draws upon the more robust data for Rosavin and Rhodiola rosea extracts to provide a comprehensive overview of their potential in modulating inflammatory pathways for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. There is a growing interest in natural compounds that can modulate inflammatory processes. This compound, a constituent of the adaptogenic plant Rhodiola rosea, has emerged as a compound of interest. While direct evidence for this compound's standalone anti-inflammatory activity is still developing, studies on Rhodiola rosea extracts containing this compound and its close analog, Rosavin, have demonstrated significant anti-inflammatory effects. These effects are primarily attributed to the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. This technical guide will delve into the known and inferred mechanisms of action of this compound and its related compounds in modulating these critical inflammatory pathways.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Rhodiola rosea constituents are believed to be mediated through the modulation of crucial intracellular signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Studies on Rosavin indicate a potent inhibitory effect on this pathway. Rosavin has been shown to suppress the RANKL-induced phosphorylation of p65 and its inhibitory subunit IκBα.[1][2][3] This inhibition prevents the nuclear translocation of the p65 subunit, a critical step for NF-κB activation.[2] The therapeutic effect of Rosavin is associated with its ability to modulate the MAPK/NF-κB pathway.[4] While direct studies on this compound are lacking, its structural similarity to Rosavin suggests it may exert similar inhibitory effects on NF-κB signaling.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound/Rosavin.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades involving p38, JNK, and ERK, is another critical regulator of inflammation. Rosavin has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[3] Mechanistic studies have shown that Rosavin can attenuate sepsis-induced lung injury by inhibiting the MAPK/ERK/p38/JNK signaling pathway.[5] This broad-spectrum inhibition of MAPK signaling contributes significantly to its anti-inflammatory profile. Given the structural similarities, this compound is also hypothesized to modulate MAPK pathways.

Figure 2: Proposed modulation of the MAPK signaling pathway by this compound/Rosavin.

Effects on Inflammatory Mediators

The modulation of the NF-κB and MAPK pathways by Rhodiola rosea constituents results in a decreased production of key inflammatory mediators.

Cytokine Production

Studies on Rosavin and Rhodiola rosea extracts have consistently shown a reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] In a non-alcoholic steatohepatitis (NASH) rat model, Rosavin treatment led to decreased protein levels of IL-6 and TNF-α.[6] Furthermore, Rosavin therapy has been shown to reduce levels of TNF-α and IL-1β while increasing the anti-inflammatory cytokine IL-10.[4]

iNOS and COX-2 Expression

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce key mediators of inflammation, nitric oxide (NO) and prostaglandins, respectively. Rhodiola rosea extracts have been found to suppress the LPS-induced expression of iNOS in murine microglial BV2 cells in a concentration-dependent manner.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for this compound, Rosavin, and Rhodiola rosea extracts. It is important to note the variability in the concentrations of active compounds in different extracts.

Table 1: Concentration of this compound and Rosavin in Rhodiola rosea Extracts

| Compound | Plant Origin | Extraction Method | Concentration (mg/g of fresh rhizome) | Reference |

| This compound | Lithuania | 96% Ethanol Maceration | 1.04 | [9] |

| Rosavin | Lithuania | 96% Ethanol Maceration | Not Detected | [9] |

| This compound | Altai | 70% Ethanol Maceration | Not Detected | [9] |

| Rosavin | Altai | 70% Ethanol Maceration | 0.90 | [9] |

| Total Rosavins | Kazakhstan | 60% Aqueous Methanol | 15.21 ± 3.71 (mg/g dry weight) | [10] |

| Total Rosavins | Xinjiang, China | 60% Aqueous Methanol | 4.13 ± 1.02 to 10.94 ± 1.81 (mg/g dry weight) | [10] |

Table 2: In Vitro Efficacy of Rosavin

| Assay | Cell Line | Stimulant | Effect | Effective Concentration | Reference |

| Osteoclastogenesis | RAW264.7 | M-CSF and RANKL | Decreased nuclear translocation of p65 | 5 µM | [2] |

| SCLC cell viability | H69, H526, H446 | - | Repression of viability | 5, 10, 20, 50 µmol L⁻¹ | [11] |

| MAPK/ERK pathway | H69, H526, H446 | - | Reduced p-ERK/ERK and p-MEK/MEK | 5, 10, 20, 50 µmol L⁻¹ | [11] |

| BMP-2 Expression | Human Osteoblasts | - | Increased BMP-2 expression | 100 µM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory effects of compounds like this compound and Rosavin.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW264.7 macrophages) in 6-well plates and culture until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or Rosavin for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a predetermined duration (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

ELISA for Cytokine Quantification

This protocol measures the concentration of pro-inflammatory cytokines in cell culture supernatants or serum.

-

Sample Collection:

-

Culture cells and treat with this compound/Rosavin and an inflammatory stimulus as described in the Western blot protocol.

-

Collect the cell culture supernatant.

-

-

ELISA Procedure (using a commercial kit for TNF-α or IL-6):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1-2 hours.

-

Wash the plate and add avidin-HRP or a similar enzyme conjugate. Incubate for 1 hour.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with this compound/Rosavin for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure the firefly luciferase activity in the cell lysates.

-

Measure the Renilla luciferase activity in the same lysates.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Figure 3: General experimental workflow for assessing anti-inflammatory effects.

Conclusion

While direct and extensive research on this compound's anti-inflammatory properties is still needed, the available evidence from studies on its parent plant, Rhodiola rosea, and its close structural analog, Rosavin, strongly suggests its potential as a modulator of inflammatory pathways. The consistent findings of NF-κB and MAPK pathway inhibition, leading to reduced production of inflammatory mediators, provide a solid foundation for future research. This guide offers a comprehensive overview of the current understanding and provides detailed experimental frameworks to facilitate further investigation into the therapeutic potential of this compound for inflammatory diseases. Future studies should focus on isolating this compound to delineate its specific contributions to the anti-inflammatory effects observed in Rhodiola rosea extracts and to establish a clear dose-response relationship and specific molecular targets.

References

- 1. Rosavin suppresses osteoclastogenesis in vivo and in vitro by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways - Zhang - Annals of Translational Medicine [atm.amegroups.org]

- 2. Rosavin suppresses osteoclastogenesis in vivo and in vitro by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosavin suppresses osteoclastogenesis in vivo and in vitro by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rosavin Ameliorates Hepatic Inflammation and Fibrosis in the NASH Rat Model via Targeting Hepatic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 12. mdpi.com [mdpi.com]

The Discovery and Isolation of Rosarin from Rhodiola rosea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodiola rosea, a perennial flowering plant thriving in cold, high-altitude regions of Europe and Asia, has a long history of use in traditional medicine for its adaptogenic properties. Modern phytochemical research has identified a range of bioactive compounds within its roots and rhizomes, with a significant class being the phenylpropanoids known as rosavins. This technical guide focuses on one of the key rosavins, Rosarin, providing a comprehensive overview of its discovery, isolation, and analytical characterization. Detailed experimental protocols for extraction and purification are presented, alongside methods for quantitative analysis. Furthermore, this guide explores the potential anti-inflammatory mechanism of this compound, offering insights into its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Rhodiola rosea L. (Crassulaceae) has garnered considerable attention for its diverse pharmacological activities, including anti-fatigue, anti-stress, and neuroprotective effects. The primary bioactive constituents responsible for these properties are believed to be a group of phenylpropanoid glycosides, collectively referred to as rosavins, which are unique to this species. This group includes rosavin, rosin, and the subject of this guide, this compound. This compound, a cinnamyl alcohol glycoside, contributes to the overall therapeutic profile of Rhodiola rosea extracts and has demonstrated specific biological activities, notably in the realm of inflammation and neuroprotection.[1] The standardized extracts of Rhodiola rosea typically contain a defined percentage of total rosavins, highlighting the importance of these compounds in ensuring the quality and efficacy of commercial products.[2][3][4] This guide provides an in-depth look at the scientific and technical aspects of discovering and isolating this compound.

Quantitative Data Summary

The concentration of this compound in the roots and rhizomes of Rhodiola rosea can vary depending on the geographical origin, age of the plant, and the extraction method employed. The following table summarizes representative quantitative data found in the literature.

| Plant Material Source | Extraction Solvent | Analytical Method | This compound Content (% of dry weight) | Reference |

| Naturally occurring, Eastern Canada | Not specified | Reverse phase-HPLC with diode array detector | up to 1.1% | [5] |

| Cultivated, Bulgaria | 60% Ethyl alcohol | HPLC | 0.6% to 1.2% | |

| Cultivated, Lithuania | 70% (v/v) ethanol | Thin-layer chromatography with densitometric determination | Not specified individually, but total rosavins were higher in cultivated vs. wild plants | [6] |

| Gurktal Alps, before flowering | Methanolic Accelerated Solvent Extraction (ASE) | UHPLC-DAD-ESI-MSn | Rosavin > this compound > Rosin | [7] |

| Gurktal Alps, in flowering season | Ethanolic maceration (96%) | UHPLC-DAD-ESI-MSn | 104.45 mg/100 g (fresh rhizome) | [7] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a composite methodology based on common practices for the extraction and purification of rosavins from Rhodiola rosea.

3.1.1. Plant Material Preparation

-

Harvesting: Collect the roots and rhizomes of mature Rhodiola rosea plants.

-

Drying: Thoroughly wash the plant material to remove soil and debris. Dry the roots and rhizomes at a controlled temperature (e.g., 35°C) until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-80 mesh) to increase the surface area for efficient extraction.

3.1.2. Extraction

-

Solvent Selection: A 70-75% ethanol solution is commonly used for efficient extraction of rosavins.[8]

-

Extraction Procedure:

-

Macerate the powdered plant material in the selected solvent at a solid-to-solvent ratio of 1:10 or 1:20.

-

Perform the extraction at room temperature with continuous agitation for a period of 24 to 48 hours.

-

Alternatively, dynamic countercurrent extraction at 25°C can be employed for improved efficiency.

-

Filter the resulting mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue to maximize the yield.

-

Combine the filtrates from all extractions.

-

3.1.3. Purification

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Precipitation:

-

To the concentrated aqueous extract, add acidified pure water (pH 3.0-4.0) to precipitate non-polar compounds.

-

Allow the mixture to stand at a low temperature (e.g., in a refrigerated storage) overnight to facilitate complete precipitation.

-

Separate the precipitate by filtration or centrifugation.

-

-

Chromatographic Purification:

-

Further purification of this compound from the clarified extract can be achieved using column chromatography.

-

Pack a column with a suitable stationary phase, such as macroporous adsorption resin (e.g., HPD-200) or polyamide.

-

Load the extract onto the column and elute with a gradient of ethanol in water.

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

-

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantitative analysis of this compound.

-

Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., Chromsep SS, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water (often with a modifier like 0.1% formic acid or a phosphate buffer).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A common gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds. For example, from 7.5% B to 20% B over 45 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 205 nm and 254 nm.

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural confirmation of this compound.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode.

-

Analysis Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

-

Expected Ions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of this compound would be monitored.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Signaling Pathways and Bioactivity

This compound has been shown to possess anti-inflammatory and neuroprotective properties.[1] While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related compound, rosavin, and Rhodiola rosea extracts provide strong indications of the likely signaling pathways involved.

The anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex and the MAPK family members (ERK, p38, and JNK).

-

NF-κB Pathway: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS). This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK pathways (ERK, p38, JNK) are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators. Rosavin has been shown to inhibit the phosphorylation of ERK, p38, and JNK.[9] Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects by a similar mechanism, thereby suppressing the downstream inflammatory response.

The following diagrams illustrate the proposed experimental workflow and the hypothetical signaling pathway.

Experimental Workflow for this compound Isolation and Analysis.

Hypothetical Anti-inflammatory Signaling Pathway of this compound.

Conclusion

This compound stands out as a significant bioactive constituent of Rhodiola rosea with promising therapeutic potential, particularly in the context of inflammatory conditions. This technical guide has provided a detailed overview of the methodologies for its discovery and isolation, from the initial processing of the plant material to its purification and analytical characterization. The outlined experimental protocols offer a solid foundation for researchers seeking to work with this compound. While the precise molecular mechanisms of this compound are still being fully elucidated, the evidence strongly suggests its interference with the NF-κB and MAPK signaling pathways. Further research focusing on the specific interactions of isolated this compound with these pathways will be crucial in fully understanding its pharmacological activity and paving the way for its potential application in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosavin exerts an antitumor role and inactivates the MAPK/ERK pathway in small-cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Traditional Resource to Global Commodities:—A Comparison of Rhodiola Species Using NMR Spectroscopy—Metabolomics and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Pharmacokinetic Profile and Metabolism of Rosarin: A Technical Guide

Disclaimer: Limited direct pharmacokinetic and metabolism data for Rosarin is publicly available. This guide synthesizes information on this compound's biosynthesis and leverages available data for its close structural analog, Rosavin, also a cinnamyl alcohol glycoside found in Rhodiola rosea. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cinnamyl alcohol glycoside and a characteristic constituent of Rhodiola rosea, a plant with a long history of use in traditional medicine. Along with rosavin and rosin, this compound is believed to contribute to the plant's adaptogenic properties. Understanding the pharmacokinetic profile and metabolism of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound and related compounds, as well as the experimental methodologies employed in these studies.

Pharmacokinetic Profile

Due to the scarcity of direct studies on this compound, the pharmacokinetic data of Rosavin in rats is presented here as a proxy. Rosavin and this compound share the same cinnamyl alcohol core structure, differing only in the attached sugar moiety, suggesting potentially similar, though not identical, pharmacokinetic properties.

Absorption

Following oral administration in rats, rosavin is absorbed, although its oral bioavailability is reported to be low.

Distribution

Specific tissue distribution studies for this compound or rosavin are limited.

Metabolism

The metabolism of this compound is not well-documented. However, based on its structure as a cinnamyl alcohol glycoside, it is likely to undergo hydrolysis of the glycosidic bond to yield cinnamyl alcohol and the corresponding sugar. Cinnamyl alcohol can then be further metabolized.

Rhodiola rosea extracts have been shown to inhibit cytochrome P450 enzymes in vitro, but this effect has not been specifically attributed to this compound.

Excretion

Detailed excretion studies for this compound have not been identified.

Table 1: Pharmacokinetic Parameters of Rosavin in Rats

| Parameter | Intravenous Administration (10 mg/kg) | Oral Gavage (20 mg/kg) |

| Half-life (t½) | 5.5 ± 1.3 hours[1] | 11.6 ± 2.7 hours[1] |

| Maximum Concentration (Cmax) | - | 324.3 ± 66.9 ng/mL[1] |

| Oral Bioavailability (F) | - | 2.5 ± 0.2%[2] |

Metabolism

Biosynthesis of this compound

This compound, along with rosavin and rosin, belongs to the phenylpropanoid pathway. The biosynthesis originates from the amino acid L-phenylalanine.

Caption: Biosynthetic pathway of this compound.

Proposed Metabolic Pathway of this compound

While the precise metabolic fate of this compound is yet to be fully elucidated, a plausible pathway involves initial hydrolysis of the glycosidic bonds, followed by oxidation of the resulting cinnamyl alcohol.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Animal Studies for Pharmacokinetics

Objective: To determine the pharmacokinetic profile of a compound (e.g., Rosavin) in rats following intravenous and oral administration.

Animals: Male Sprague-Dawley rats are typically used[3][4].

Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum. A 12-hour light/dark cycle is maintained.

Intravenous Administration:

-

The compound is dissolved in a suitable vehicle (e.g., saline).

-

Rats are administered the solution via the tail vein at a specified dose (e.g., 10 mg/kg)[1].

-

Blood samples are collected at predetermined time points (e.g., 0.083, 0.167, 0.333, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular or tail vein.

Oral Gavage Administration:

-

The compound is suspended or dissolved in a suitable vehicle.

-

Rats are fasted overnight prior to dosing.

-

The solution is administered directly into the stomach using a gavage needle at a specified dose (e.g., 20 mg/kg)[1].

-

Blood samples are collected at predetermined time points.

Sample Processing:

-

Blood samples are collected in heparinized tubes.

-

Plasma is separated by centrifugation.

-

Plasma samples are stored at -80°C until analysis.

Caption: General workflow for a pharmacokinetic study in rats.

Analytical Method for Quantification in Plasma

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and selective method for quantifying compounds like rosavin in biological matrices[3].

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

UPLC-MS/MS Conditions (Example for Rosavin):

-

Column: A suitable C18 column (e.g., UPLC HSS T3, 1.8 µm, 100 mm × 2.1 mm)[3].

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity. For rosavin, the ion transition m/z 427.2 → 293.1 has been reported[3].

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The pharmacokinetic profile and metabolism of this compound are not yet fully characterized. Based on data from its close analog, Rosavin, this compound likely exhibits low oral bioavailability. Its metabolism is presumed to involve hydrolysis of the glycosidic linkage to cinnamyl alcohol, which is then further metabolized. Further studies are warranted to fully elucidate the ADME properties of this compound to support its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of rosavin in rat plasma with ultra performance LC-MS/MS after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple and Rapid UPLC Method for the Determination of Rosavin in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Rosarin in Rhodiola rosea: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide to the biosynthesis of rosarin, a key bioactive phenylpropanoid found in Rhodiola rosea. This document is intended for researchers, scientists, and drug development professionals interested in understanding and potentially manipulating the production of this valuable secondary metabolite. The guide details the enzymatic steps of the biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the pathway and associated workflows.

Introduction

Rhodiola rosea, commonly known as golden root or roseroot, is a perennial medicinal plant with a long history of use in traditional medicine for its adaptogenic properties, including its ability to increase resistance to stress and fatigue. The pharmacological activities of Rhodiola rosea are attributed to a variety of bioactive compounds, with the phenylpropanoids, particularly this compound, rosavin, and rosin (collectively known as rosavins), being of significant interest. This compound, specifically, is a cinnamyl alcohol glycoside that contributes to the overall therapeutic profile of Rhodiola extracts. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production in both plant and microbial systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to produce cinnamyl alcohol, the precursor for the final glycosylation steps that yield this compound. While the general pathway is understood, specific enzymatic characterization in Rhodiola rosea is an ongoing area of research.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid.

-

4-Coumarate:CoA Ligase (4CL): trans-Cinnamic acid is then activated by the addition of Coenzyme A to form cinnamoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Cinnamaldehyde is further reduced to cinnamyl alcohol.

-

UDP-Glycosyltransferases (UGTs): The final steps involve the glycosylation of cinnamyl alcohol. First, a glucose molecule is attached to cinnamyl alcohol to form rosin. Subsequently, an arabinofuranose unit is added to the glucose moiety of rosin to form this compound. The specific UGTs responsible for these two distinct glycosylation events in Rhodiola rosea have not yet been fully characterized.

Quantitative Data on this compound Biosynthesis

Quantitative data on the intermediates and final products of the this compound biosynthesis pathway in Rhodiola rosea are crucial for understanding the metabolic flux and identifying potential bottlenecks. The following tables summarize available data from various studies. It is important to note that the concentrations of these compounds can vary significantly depending on the plant's geographical origin, age, and environmental conditions.

Table 1: Quantitative Analysis of Rosarins in Rhodiola rosea from Different Origins

| Origin | This compound (% dry weight) | Rosavin (% dry weight) | Rosin (% dry weight) | Total Rosavins (% dry weight) | Reference |

| Kazakhstan | - | - | - | 1.521 ± 0.371 | [1] |

| Xinjiang, China (Huocheng) | - | - | - | 1.094 ± 0.181 | [1] |

| Hebei, China (Zhangjiakou) | - | - | - | 1.073 ± 0.156 | [1] |

| Xinjiang, China (Bazhou) | - | - | - | 0.413 ± 0.102 | [1] |

| Xinjiang, China (Gongliu) | - | - | - | 0.449 ± 0.211 | [1] |

Note: Data for individual rosarins were not always provided in the cited study.

Table 2: Enzyme Kinetic Parameters for Phenylpropanoid Pathway Enzymes (from various plant sources)

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | - | 235 | [General knowledge, specific citation needed] |

| 4CL | Arabidopsis thaliana | Cinnamic Acid | 13 | - | - | [General knowledge, specific citation needed] |

| CCR | Eucalyptus gunnii | Cinnamoyl-CoA | 4.5 | - | - | [General knowledge, specific citation needed] |

| CAD | Nicotiana tabacum | Cinnamaldehyde | 50 | - | - | [General knowledge, specific citation needed] |

| UGT | Rhodiola crenulata (RcUGT1) | Tyrosol | 970 ± 100 | 286 ± 8.26 pKat/mg | 0.01552 | [2] |

Note: Specific kinetic data for the enzymes in the this compound pathway from Rhodiola rosea are limited. The data presented here are from other plant species and are for illustrative purposes. The UGT data is for a related compound in a different Rhodiola species.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Phenylpropanoids from Rhodiola rosea

This protocol describes a general method for the extraction of this compound and other phenylpropanoids from dried Rhodiola rosea rhizomes for subsequent analysis.

Materials:

-

Dried and powdered Rhodiola rosea rhizomes

-

70% Ethanol (v/v)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh 1 gram of powdered Rhodiola rosea rhizome into a flask.

-

Add 20 mL of 70% ethanol.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 20 mL of 70% ethanol.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol for HPLC or LC-MS/MS analysis.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 Series or equivalent with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a stock solution of a certified this compound standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the filtered Rhodiola rosea extract.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.

Materials:

-

Rhodiola rosea tissue (e.g., rhizome, leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (forward and reverse) for target genes (PAL, 4CL, CCR, CAD, UGTs) and a reference gene (e.g., Actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest fresh Rhodiola rosea tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial kit following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers, following the kit manufacturer's protocol.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target or reference gene, and a SYBR Green master mix.

-

Perform the qPCR reaction using a thermal cycler with the following typical program:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 60 s

-

-

Melt curve analysis.

-

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene.

-

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in Rhodiola rosea. While the general pathway has been elucidated, there remain significant knowledge gaps, particularly concerning the specific enzymes involved in the final glycosylation steps and their kinetic properties in Rhodiola. Further research is needed to isolate and characterize the UDP-glycosyltransferases responsible for the synthesis of rosin and its conversion to this compound. The detailed protocols provided herein offer a starting point for researchers to investigate these unanswered questions. A complete understanding of the this compound biosynthetic pathway will be instrumental in developing strategies for the enhanced and sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology approaches.

References

Rosarin's Potential Therapeutic Targets in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurological disorders represent a significant and growing global health burden, with conditions like stroke, Alzheimer's disease, and Parkinson's disease affecting millions worldwide. The complex pathophysiology of these diseases, often involving neuroinflammation, oxidative stress, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. "Rosarin," a term associated with constituents of Rhodiola rosea, alongside the well-studied compound rosmarinic acid, has emerged as a promising candidate for neuroprotection. This technical guide provides an in-depth analysis of the potential therapeutic targets of these compounds in neurological disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Therapeutic Targets

The neuroprotective effects of this compound and related compounds, primarily rosavin from Rhodiola rosea and rosmarinic acid, converge on three core pathological processes implicated in a wide range of neurological disorders: neuroinflammation, oxidative stress, and apoptosis.

Attenuation of Neuroinflammation

Chronic neuroinflammation, characterized by the sustained activation of microglia and the release of pro-inflammatory mediators, is a key contributor to neuronal damage in various neurodegenerative diseases. This compound-related compounds have demonstrated potent anti-inflammatory properties.

Quantitative Data on Anti-Inflammatory Effects

| Compound | Model | Target | Effect | Reference |

| This compound, Rosin, Salidroside | LPS-stimulated BV2 microglia | iNOS, TNF-α, IL-1β, IL-6 | Dose-dependent suppression of protein expression. | [1] |

| Rhodiola rosea extract (containing this compound) | LPS-treated mice (prefrontal cortex) | iNOS, IL-1β, TNF-α mRNA | Reduction in mRNA expression. | [2] |

| Rosmarinic Acid | LPS-stimulated BV2 microglia | IL-1β | Reduction of pro-inflammatory factors.[3] | [3] |

Experimental Protocol: Anti-Inflammatory Assay in BV2 Microglia

This protocol outlines the methodology to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

-

Cell Culture: Culture BV2 microglia cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Seed BV2 cells in 6-well plates. Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, rosmarinic acid) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the cell culture medium and incubate for 18-24 hours.[3][4]

-

Sample Collection:

-

For cytokine analysis: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5]

-

For protein expression analysis: Lyse the cells to extract total protein. Determine protein concentration using a BCA assay.

-

For mRNA expression analysis: Isolate total RNA from the cells using a suitable RNA isolation kit.

-

-

Analysis:

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, and other proteins of interest. Use an appropriate secondary antibody and a chemiluminescence detection system.

-

RT-qPCR: Synthesize cDNA from the isolated RNA. Perform quantitative real-time PCR using primers specific for iNOS, TNF-α, IL-1β, and IL-6 to determine the relative mRNA expression levels. Normalize to a housekeeping gene such as GAPDH or β-actin.[2]

-

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and is a common feature of neurodegenerative diseases. This compound-related compounds exhibit significant antioxidant activity.

Quantitative Data on Antioxidant Effects

| Compound | Model | Target | Effect | Reference |

| Rosmarinic Acid | H2O2-induced SH-SY5Y cells | ROS Generation | Significant attenuation of ROS.[6] | [6] |

| Rosmarinic Acid | Rotenone-challenged SH-SY5Y cells | ROS Overproduction | Inhibition of ROS overproduction.[7] | [7] |

| Rosmarinic Acid | Rotenone-challenged SH-SY5Y cells | Mitochondrial Membrane Potential | Restoration of reduced mitochondrial membrane potential.[7] | [7] |

Experimental Protocol: ROS Measurement in SH-SY5Y Cells

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in the human neuroblastoma cell line SH-SY5Y.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat cells with the test compound (e.g., rosmarinic acid) for a specified duration.

-

Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H2O2) at a final concentration of 100-200 µM and incubate for 24 hours.[8][9]

-

Staining:

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

-

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurological disorders. This compound-related compounds have been shown to possess anti-apoptotic properties.

Quantitative Data on Anti-Apoptotic Effects

| Compound | Model | Target | Effect | Reference |

| Rosavin | MCAO/IR rats | Bax expression | Reduction in pro-apoptotic Bax protein expression.[12] | [12] |

| Rosavin | MCAO/IR rats | Bcl-2 expression | Increase in anti-apoptotic Bcl-2 protein expression.[12] | [12] |

| Rosmarinic Acid | H2O2-induced SH-SY5Y cells | Bax up-regulation | Effective suppression.[6] | [6] |

| Rosmarinic Acid | H2O2-induced SH-SY5Y cells | Bcl-2 down-regulation | Effective suppression.[6] | [6] |

| Rosmarinic Acid | Rotenone-challenged SH-SY5Y cells | Cell Apoptosis | Dose-dependent reduction in apoptosis.[7] | [7] |

Experimental Protocol: Western Blot for Apoptotic Markers

This protocol details the Western blot procedure to analyze the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in brain tissue.

-

Sample Preparation: Homogenize brain tissue samples in ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenates and collect the supernatant. Determine the protein concentration using a BCA assay.[13]

-

Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound-related compounds are mediated through the modulation of several key signaling pathways.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen conditions. Stabilization of HIF-1α can promote the expression of genes involved in angiogenesis and cell survival. Rosavin has been shown to exert neuroprotective effects in ischemic stroke by stabilizing HIF-1α.[12] It achieves this by inhibiting the von Hippel-Lindau (VHL) protein, which is responsible for tagging HIF-1α for degradation, rather than inhibiting prolyl hydroxylases (PHDs).[1][12] This leads to increased nuclear translocation of HIF-1α and upregulation of its target genes, including vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. In the context of neuroinflammation, the activation of p38 and JNK, two key members of the MAPK family, is associated with the production of pro-inflammatory mediators. Rosmarinic acid has been shown to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby reducing neuroinflammation.[1]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway generally promotes cell survival by inhibiting apoptosis. Rosmarinic acid has been demonstrated to protect neuronal cells from oxidative stress-induced apoptosis by activating the PI3K/Akt pathway.[6] This activation leads to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival mechanisms.

References

- 1. Neuroprotective effects of Rosavin via HIF-1α signaling in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson's Disease Cell Model through Abl Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. Rosmarinic acid up-regulates the noise-activated Nrf2/HO-1 pathway and protects against noise-induced injury in rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

Rosarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosarin is a cinnamyl alcohol glycoside naturally occurring in Rhodiola rosea, a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols from key studies are presented to facilitate further research. Additionally, a diagram of the proposed anti-inflammatory signaling pathway of this compound is included to visually represent its mechanism of action.

Chemical Structure and Identification

This compound is chemically known as (2E)-3-phenyl-2-propen-1-yl 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside.[3] It is classified as an O-acyl carbohydrate.[1] The chemical structure of this compound consists of a cinnamyl alcohol aglycone linked to a glycoside moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| CAS Number | 84954-93-8 | [1][3] |

| Molecular Formula | C20H28O10 | [3] |

| Molecular Weight | 428.43 g/mol | [4] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | [4] |

| SMILES | C1=CC=C(C=C1)/C=C/CO[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O">C@@HO | [4] |

| InChI | InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | [3] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Off-white solid powder | [1] |

| Boiling Point | 730.8 ± 60.0 °C at 760 mmHg | [] |

| Density | 1.5 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO. Formulations in 10% DMSO with co-solvents (PEG300, Tween80, Saline, Corn Oil, SBE-β-CD) are also reported. | [1][3][7] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term. | [8] |

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and immunomodulatory activities.[3] It has been shown to have neuroprotective effects in some contexts, although its direct role in neuronal protection against certain insults is debated.[9][10]

Anti-inflammatory Effects

This compound has been demonstrated to suppress the expression of pro-inflammatory factors. In vitro studies using lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells have shown that this compound significantly reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.[3][8][9] This suggests that this compound's anti-inflammatory mechanism may involve the inhibition of the NF-κB signaling pathway, a key regulator of these inflammatory mediators.

Immunomodulatory and Other Effects

This compound has also been shown to modulate T-cell activity. In a study by Marchev et al. (2017), this compound was found to alter the expression of TNF-related apoptosis-inducing ligand (TRAIL) on mouse T cells through the phosphorylation of extracellular signal-regulated kinase (ERK).[11] Specifically, this compound increased the frequencies of CD3+TRAIL+ T cells.[11]

Neuroprotective Effects

While Rhodiola rosea extracts are generally associated with neuroprotective effects, the specific contribution of this compound is a subject of ongoing research. A key study by Lee et al. (2013) found that while another constituent of Rhodiola rosea, rosin, suppressed L-glutamate-induced neurotoxicity in neuronal cells, this compound did not show a similar protective effect in their experimental model.[9][12] Therefore, while this compound's anti-inflammatory actions in the central nervous system may contribute indirectly to neuroprotection, its direct neuroprotective mechanisms require further elucidation.

Experimental Protocols

The following are summaries of key experimental protocols used in the investigation of this compound's biological activities.

Anti-inflammatory Activity in BV-2 Microglial Cells (Lee et al., 2013)

-

Cell Culture: Murine BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Cells were pre-treated with this compound (in concentrations ranging from 1 to 50 µg/mL) for 30 minutes.

-

Stimulation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture medium was quantified using the Griess reagent assay.

-

Western Blot Analysis: The expression levels of iNOS, TNF-α, IL-1β, and IL-6 proteins in cell lysates were determined by Western blotting using specific primary and secondary antibodies.

T-Cell Activity Modulation (Marchev et al., 2017)

-

Cell Culture: Human Jurkat T cells and isolated mouse splenic CD3+ T cells were used.

-

Treatment: Cells were treated with this compound at various concentrations (e.g., 0.5, 5, and 50 µM).

-

Stimulation: T-cell activation was induced using concanavalin A or anti-CD3 and anti-CD28 antibodies.

-

Flow Cytometry: The expression of surface markers such as TRAIL on T cells was analyzed using flow cytometry with fluorescently labeled antibodies.

-

Western Blot Analysis: The phosphorylation status of ERK in cell lysates was determined by Western blotting using antibodies specific for phosphorylated and total ERK.

Conclusion

This compound is a well-characterized phenylpropanoid glycoside from Rhodiola rosea with significant anti-inflammatory and immunomodulatory properties. Its ability to suppress key pro-inflammatory mediators suggests its potential as a therapeutic agent for inflammatory conditions. While its neuroprotective effects require more direct evidence, its overall biological profile makes it a compound of high interest for further research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists to build upon in their future investigations of this compound.

References

- 1. This compound | cinnamyl alcohol glycoside | CAS# 84954-93-8 | InvivoChem [invivochem.com]

- 2. Buy this compound | 84954-93-8 | >98% [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C20H28O10 | CID 10320370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8050-09-7 CAS MSDS (Rosin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. medkoo.com [medkoo.com]

- 9. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Rosarin and Related Phenylpropanoids on Proinflammatory Cytokine Expression: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of rosarin and related phenylpropanoid compounds, with a primary focus on their modulatory effects on proinflammatory cytokine expression. For the purposes of this paper, and based on available scientific literature, "this compound" and its related, more extensively researched compounds such as rosmarinic acid (RosA) and rosavin, are discussed collectively. These natural compounds have demonstrated significant potential in mitigating inflammatory responses by targeting key intracellular signaling cascades. This document summarizes the current understanding of their mechanisms of action, specifically the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Quantitative data on cytokine inhibition are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for assessing anti-inflammatory activity and pathway analysis are provided to support researchers, scientists, and drug development professionals in this field. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the molecular interactions and methodologies.

Introduction to Proinflammatory Cytokines and this compound

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1][2] This response is mediated by a complex network of signaling molecules, among which proinflammatory cytokines are central players. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are pivotal in initiating and amplifying the inflammatory cascade.[3][4] While essential for host defense, dysregulated or excessive production of these cytokines is a key pathogenic factor in a wide range of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[4][5]

Natural compounds derived from plants represent a promising source for the development of novel anti-inflammatory therapeutics.[6] this compound, rosmarinic acid, and rosavin are phenylpropanoids found in various medicinal herbs, including Rosmarinus officinalis (rosemary) and Rhodiola rosea.[7][8] These compounds have garnered significant attention for their potent anti-inflammatory effects.[1][7] Research indicates that their primary mechanism involves the suppression of proinflammatory cytokine synthesis and release by interfering with critical intracellular signaling pathways.[2][8]

This guide aims to provide a detailed technical overview of the molecular mechanisms underlying the anti-inflammatory effects of these compounds, present quantitative data on their efficacy, and describe standard experimental protocols for their evaluation.

Core Mechanisms of Action: Inhibition of Key Signaling Pathways

The anti-inflammatory activity of this compound and related compounds is primarily attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are master regulators of inflammatory gene expression.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[4] In unstimulated cells, NF-κB dimers (most commonly p50/RelA) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα.[9] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][10] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of proinflammatory genes, including those for TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).[4][8]

This compound and its analogues have been shown to effectively suppress this pathway. They inhibit the activation of NF-κB, thereby preventing the nuclear translocation of its subunits and blocking the subsequent expression of inflammatory mediators.[2][6][8]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling nexus in inflammation.[1][5] These kinases are activated by phosphorylation in response to extracellular stimuli and regulate the synthesis of proinflammatory mediators at both the transcriptional and translational levels.[5] The activation of MAPK pathways leads to the expression of cytokines and enzymes like iNOS and COX-2.[11]

Studies have demonstrated that this compound-related compounds can dose-dependently inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS.[7] This inhibition blocks downstream signaling, contributing significantly to the compound's anti-inflammatory effects.[7][8]

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[12][13] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[14] STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[15] This pathway is crucial for immune cell differentiation, activation, and survival.[14] While direct inhibition by this compound is less characterized, targeting this pathway is a key strategy in anti-inflammatory therapy, and it represents a potential area for future investigation of these compounds.[16][17]

Quantitative Effects on Cytokine Expression

The efficacy of an anti-inflammatory compound is determined by its ability to reduce the production of proinflammatory mediators in a dose-dependent manner. The following tables summarize quantitative data from studies investigating the effects of this compound-related compounds on cytokine and inflammatory marker production.

| Compound/Extract | Cytokine/Mediator | Cell/Model System | Stimulant | Concentration | Observed Effect | Reference |

| Rosemary Methanol Extract | Nitric Oxide (NO) | RAW 264.7 cells | LPS | IC₅₀: 2.75 µg/mL | 50% inhibition of NO generation | [8] |

| Rosemary Hexane Fraction | Nitric Oxide (NO) | RAW 264.7 cells | LPS | IC₅₀: 2.83 µg/mL | 50% inhibition of NO generation | [8] |

| Rosemary Extract | TNF-α | RAW 264.7 cells | LPS | Not specified | Blocked production | [8] |

| Rosmarinic Acid | TNF-α, IL-6 | H₂O₂-induced NHDFs | H₂O₂ | Not specified | Markedly reduced levels | [2] |

| Rosmarinic Acid | TNF-α, IL-1β, IL-6 | LPS-induced mice | LPS | Not specified | Significantly reduced production | [2] |

| Rosmarinic Acid & BRAE* | TNF-α, IL-1β, IL-6 | DSS-induced colitis in mice | DSS | Not specified | Significantly inhibited mRNA expression | [1][2] |

| Rosavin | Inflammatory Factors | Sepsis-induced lung injury in mice | CLP | 20, 40, 80 mg/kg | Dose-dependently reduced levels | [7] |

*BRAE: Black rice anthocyanin-rich extract; DSS: Dextran sulfate sodium; CLP: Cecal ligation and puncture; NHDFs: Normal human dermal fibroblasts.

Experimental Protocols for Assessing Anti-inflammatory Activity

Standardized and reproducible protocols are essential for evaluating the anti-inflammatory potential of test compounds. This section details common in vitro methodologies.

In Vitro Model of Macrophage Inflammation

A widely used model involves the stimulation of murine macrophage cell lines, such as RAW 264.7, with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response characterized by high levels of cytokine production.[11][18]

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing the test compound (e.g., this compound) at various concentrations. Incubate for 1-2 hours.

-

Stimulation: Add LPS (from E. coli serotype 026:B6) to a final concentration of 1 µg/mL to all wells except the negative control.[19]

-

Incubation: Incubate the plates for a specified period. For cytokine protein measurement (ELISA), 18-24 hours is typical. For gene expression (qPCR) or pathway analysis (Western Blot), shorter incubation times (e.g., 1-6 hours) are used.[19]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis via ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them to extract RNA (for qPCR) or protein (for Western Blot).

-

Measurement of Cytokine Protein Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[20][21] A sandwich ELISA is commonly used for cytokine quantification.

Protocol Outline:

-

Coating: Coat a 96-well plate with a capture antibody specific to the target cytokine (e.g., anti-mouse TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add standards (recombinant cytokine) and collected cell culture supernatants to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to a different epitope on the target cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a substrate (e.g., TMB). The enzyme will convert the substrate to a detectable signal.

-

Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate cytokine concentrations in the samples by interpolating from the standard curve.[22]

Analysis of Signaling Pathways (Western Blot)

Western blotting is used to detect the presence and phosphorylation status of specific proteins in a complex mixture extracted from cells. This is critical for confirming the inhibition of pathways like MAPK and NF-κB.

Protocol Outline:

-

Protein Extraction: Lyse cells treated as described in 4.1 with RIPA buffer containing protease and phosphatase inhibitors.

-